Cas no 81224-16-0 (7-Bromo-4-methoxy-1H-indole)

7-Bromo-4-methoxy-1H-indole is a halogenated indole derivative with a bromine substitution at the 7-position and a methoxy group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromine moiety enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methoxy group provides electronic modulation for further functionalization. The indole scaffold is widely recognized for its biological relevance, making this derivative valuable in medicinal chemistry research. High purity grades ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to potential sensitivity.
7-Bromo-4-methoxy-1H-indole structure
7-Bromo-4-methoxy-1H-indole structure
Product Name:7-Bromo-4-methoxy-1H-indole
CAS No:81224-16-0
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD04037872
CID:986512
PubChem ID:3695499
Update Time:2025-06-25

7-Bromo-4-methoxy-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-4-methoxyindole
    • 7-Bromo-4-methoxy-1H-indole
    • 1H-Indole, 7-bromo-4-methoxy-
    • 4-methoxyl-7-bromoindole
    • 4-methoxy-7-bromo-indole
    • WWKHWWGUJPWWDF-UHFFFAOYSA-N
    • 2615AC
    • FCH1366724
    • AX8110369
    • BB 0260614
    • 7-Bromo-4-methoxy-1H-indole (ACI)
    • 4-Methoxy-7-bromoindole
    • SCHEMBL594175
    • EN300-111273
    • DTXCID90346020
    • O11636
    • DS-12944
    • SY103920
    • PB43493
    • CS-0050074
    • J-519144
    • DB-075748
    • 81224-16-0
    • MFCD04037872
    • AKOS015834744
    • DTXSID60395161
    • MDL: MFCD04037872
    • Inchi: 1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3
    • InChI Key: WWKHWWGUJPWWDF-UHFFFAOYSA-N
    • SMILES: BrC1C2=C(C=CN2)C(OC)=CC=1

Computed Properties

  • Exact Mass: 224.97900
  • Monoisotopic Mass: 224.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25
  • XLogP3: 2.7

Experimental Properties

  • PSA: 25.02000
  • LogP: 2.93900

7-Bromo-4-methoxy-1H-indole Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H317
  • Warning Statement: P280
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature

7-Bromo-4-methoxy-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Bromo-4-methoxy-1H-indole Pricemore >>

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7-Bromo-4-methoxy-1H-indole Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  < 5 °C
Reference
Rapid synthesis of diversely functionalized 3,4,7-trisubstituted indoles
Grant, Seth W.; et al, Tetrahedron Letters, 2011, 52(26), 3376-3378

Production Method 2

Reaction Conditions
Reference
Synthesis of 7-substituted indole derivative
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1373-7

Production Method 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -40 °C; 1.5 h, -40 °C; -40 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Field-based affinity optimization of a novel azabicyclohexane scaffold HIV-1 entry inhibitor
Meuser, Megan E.; et al, Molecules, 2019, 24(8),

7-Bromo-4-methoxy-1H-indole Raw materials

7-Bromo-4-methoxy-1H-indole Preparation Products

7-Bromo-4-methoxy-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:81224-16-0)7-Bromo-4-methoxy-1H-indole
Order Number:A864582
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):1100.0/222.0
Email:sales@amadischem.com

Additional information on 7-Bromo-4-methoxy-1H-indole

7-Bromo-4-methoxy-1H-indole: A Comprehensive Overview

7-Bromo-4-methoxy-1H-indole, also known by its CAS number CAS No. 81224-16-0, is a significant compound in the field of organic chemistry. This indole derivative has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of an indole ring system with a bromine atom at the 7-position and a methoxy group at the 4-position, making it a valuable compound for both academic and industrial research.

The synthesis of 7-Bromo-4-methoxy-1H-indole involves a series of well-established organic reactions, including Friedel-Crafts alkylation and bromination. Recent advancements in catalytic methods have further optimized the synthesis process, enhancing yield and purity. These improvements have made the compound more accessible for large-scale production, which is crucial for its application in drug discovery and material science.

One of the most promising areas of research involving 7-Bromo-4-methoxy-1H-indole is its role in medicinal chemistry. The compound has been investigated for its potential as a lead molecule in the development of new pharmaceutical agents. Studies have shown that it exhibits significant bioactivity, particularly in anti-inflammatory and anti-cancer assays. For instance, recent research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammation pathways, suggesting its potential as a therapeutic agent.

In addition to its medicinal applications, 7-Bromo-4-methoxy-1H-indole has found utility in materials science. Its aromatic structure and functional groups make it an ideal candidate for use in organic electronics. Researchers have explored its properties as a component in organic light-emitting diodes (OLEDs) and solar cells. A study conducted at the University of California revealed that incorporating this compound into OLED structures significantly improves device efficiency and stability, highlighting its potential in next-generation electronic devices.

The structural versatility of 7-Bromo-4-methoxy-1H-indole also makes it a valuable tool in chemical biology. Its ability to act as a scaffold for further functionalization has led to its use in various biochemical assays. For example, recent studies have utilized this compound as a probe to study protein-ligand interactions, providing insights into complex biological systems.

From an environmental perspective, the synthesis and application of CAS No. 81224-16-0 are being scrutinized for their sustainability. Efforts are underway to develop greener synthesis routes that minimize waste and reduce energy consumption. These initiatives align with global trends toward sustainable chemistry practices, ensuring that the compound's production remains environmentally friendly while maintaining high standards of quality.

In conclusion, 7-Bromo-4-methoxy-1H-indole, or CAS No. 81224-16-0, stands as a testament to the versatility and importance of indole derivatives in modern chemistry. Its applications span across medicinal chemistry, materials science, and chemical biology, with ongoing research continually uncovering new potentials. As advancements in synthetic methods and application development continue, this compound is poised to play an even more significant role in shaping future innovations across various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81224-16-0)7-Bromo-4-methoxy-1H-indole
A864582
Purity:99%/99%
Quantity:5g/1g
Price ($):1100.0/222.0
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